molecular formula C17H25FN2O2 B1323510 Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate CAS No. 934536-09-1

Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate

Cat. No. B1323510
M. Wt: 308.4 g/mol
InChI Key: JXBLMDWEOQDVAC-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate" is a fluorinated piperidine derivative. Fluorinated compounds are of significant interest in various fields, including drug discovery, due to the unique properties imparted by the incorporation of fluorine atoms into molecules. While the specific compound is not directly synthesized or analyzed in the provided papers, related fluorinated piperidine derivatives and their synthesis methods are discussed, which can provide insights into the potential synthesis and properties of the target compound.

Synthesis Analysis

The synthesis of related fluorinated compounds involves the use of fluorinating agents, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead, 1k), which is described as a stable and versatile agent for introducing fluorine into various functional groups . The synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for CCR2 antagonists, involves an iodolactamization step, which could be relevant for the synthesis of benzylamino fluorinated piperidines . Additionally, the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate and its applications as a chiral auxiliary in dipeptide synthesis may provide insights into the stereochemistry of similar compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, has been characterized using techniques like X-ray diffraction (XRD), which provides detailed information on the arrangement of atoms within the crystal lattice . This information is crucial for understanding the three-dimensional conformation of the molecule, which affects its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of fluorinated piperidine derivatives can be inferred from the reactions described for similar compounds. For instance, tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates undergo stereoselective Mitsunobu reactions, which could be relevant for the functionalization of the benzylamino group in the target compound . The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, which may be applicable to the synthesis and modification of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated piperidine derivatives are influenced by the presence of fluorine atoms and the overall molecular structure. For example, the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol indicate that the introduction of tert-butyl and fluorine groups can significantly affect solubility, thermal stability, and other material properties . The synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds, also sheds light on the potential reactivity and utility of tert-butyl and fluorinated piperidine derivatives in medicinal chemistry .

Scientific Research Applications

Synthesis Processes and Intermediates

Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate and its derivatives are crucial intermediates in the synthesis of various compounds. For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a key intermediate in producing the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. This synthesis involves a series of steps starting from 4-methylpyridinium and includes SN2 substitution, borohydride reduction, oxidation, and debenzylation to obtain the target product (Chen Xin-zhi, 2011).

Stereoselective Syntheses

Stereoselective syntheses of substituted tert-butyl piperidine carboxylates, including tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, are achieved through reactions with L-selectride in anhydrous tetrahydrofuran, followed by the Mitsunobu reaction. This process is pivotal for creating specific isomers of these compounds (V. Boev et al., 2015).

Anticancer Drug Intermediates

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs. A synthesis method has been established for this compound, which involves nucleophilic substitution, oxidation, halogenation, and elimination reactions. This method is significant for developing and optimizing anti-tumor inhibitors (Binliang Zhang et al., 2018).

Polyamides and Polymer Synthesis

Compounds derived from tert-butylcatechol, like 4-tert-butyl-1,2-bis(4-carboxyphenoxy)benzene, are used to synthesize polyamides with flexible main-chain ether linkages. These polyamides are noncrystalline, readily soluble in polar solvents, and form transparent, flexible, and tough films, highlighting their utility in polymer chemistry (S. Hsiao et al., 2000).

Antibacterial Agents

Some tert-butyl piperidine carboxylates, like fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, have been synthesized and tested for their antibacterial activities. Such compounds show promise as therapeutic agents due to their potent in vitro and in vivo activities (D. Bouzard et al., 1992).

Enantioselective Synthesis

Enantioselective synthesis is another application, as demonstrated by the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for CCR2 antagonists. This synthesis involves a key iodolactamization step (C. Campbell et al., 2009).

Novel Chiral Auxiliary

2-Oxoimidazolidine-4-carboxylate, used as a chiral auxiliary, is vital for kinetic resolution and stereospecific amination, showing its application in synthesizing enantiomerically pure compounds (H. Kubota et al., 1994).

properties

IUPAC Name

tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBLMDWEOQDVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620612
Record name tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate

CAS RN

934536-09-1
Record name tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a slurry of NaBH4 (7.567 g, 200.0 mmol) in DCE (200 mL) was added 2-Ethylhexanoic acid (95.50 mL, 600.0 mmol) slowly over 30 minutes via addition funnel. The mixture was stirred at ambient temperature for 4 hours with venting to release H2. In a separate 1 L flask was added the product from Step B (23.53 g, 100 mmol), benzylamine (16.37 mL, 150.0 mmol) and DCE (400 mL). The hydride solution was then added via addition funnel to the mixture over 1 hours while cooling the reaction in a water bath. The reaction was stirred at ambient temperature for 2 days, then diluted with water (100 mL) and concentrated in vacuo to remove solvent. The residue was partitioned between EtOAc (300 mL) and a saturated aqueous Na2CO3 solution (2×75 mL). The mixture was shaken, the layers separated and the organic phase washed again with a saturated aqueous Na2CO3 solution (100 mL) and finally with brine (50 mL). The aqueous phases were extracted with CHCl3 (3×75 mL), and the organic phases were dried over Na2CO3, filtered and concentrated. The crude product was purified by column chromatography (EtOAc/Hexane) providing 19.55 g of the pure cis product and 5.0 g of a cis/trans mixture (80%).
Name
Quantity
7.567 g
Type
reactant
Reaction Step One
Quantity
95.5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23.53 g
Type
reactant
Reaction Step Two
Quantity
16.37 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
80%

Synthesis routes and methods II

Procedure details

Benzaldehyde (34.0 g, 0.321 mol) was added to a solution of tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, 2.7 (70 g, 0.32 mol) and acetic acid (10 mL) in ethanol (500 mL) and stirred for 30 min at room temperature. Sodiumcyanoborohydride (26.23 g, 0.417 mol) was added and stirred for 3 h. Reaction was quenched with saturated sodium bicarbonate solution (200 mL) and extracted with dichloromethane (2×250 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was dissolved in a minimum amount of dichloromethane (200 mL) and pH adjusted to 3-4 by adding aqueous citric acid (124 g, 0.645 mol in 1000 mL water). Layers were separated and aqueous layer was washed with dichloromethane (3×250 mL). Separated aqueous layer pH was then adjusted to 9-10 by using saturated Na2CO3 and extract with diethyl ether (2×500 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated to obtain the crude product which was purified by as light yellow oil. The residue was purified by silica gel chromatography by eluting with 10-15% EtOAc/hexane to provide the desired product tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate, 2.8 (51 g, 51.52% yield). 1HNMR (400 MHz, CDCl3): δ 7.39-7.29 (m, 5H), 4.44-4.35 (m, 0.5H), 4.32-4-10 (m, 1.5H), 3.98-3.85 (m, 2H), 3.80 (d, 1H), 2.97-2.77 (m, 4H), 2.04-1.93 (m, 1H), 1.46 (s, 9H); LCMS: 92.34%, m/z=309.2 (M+1); HPLC: 95.46%; Chiral HPLC: 47.2% at 9.56 min. and 48.3% at 12.34 min. Column. AG/Chiral Pak AD-H/03, n-Hexane/EtOH (80:20).
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2.7
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
26.23 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Three
Name
Yield
51.52%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Reck, RA Alm, P Brassil, JV Newman… - Journal of medicinal …, 2012 - ACS Publications
Novel non-fluoroquinolone inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) are of interest for the development of new antibacterial agents that are not …
Number of citations: 93 pubs.acs.org

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